molecular formula C12H14Cl2N2 B3384064 Phenyl(pyridin-2-yl)methanamine dihydrochloride CAS No. 52095-57-5

Phenyl(pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B3384064
CAS No.: 52095-57-5
M. Wt: 257.16 g/mol
InChI Key: JPRMJNTZFIRAAQ-UHFFFAOYSA-N
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Description

Phenyl(pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H12N2.2HCl. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is often utilized in the synthesis of other complex molecules and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of pyridin-2-ylmethanamine with phenyl halides under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where pyridin-2-ylmethanamine is reacted with phenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl(pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridinyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions with the presence of a base.

Major Products Formed

    Oxidation: Pyridin-2-yl-methanone derivatives.

    Reduction: Corresponding secondary or tertiary amines.

    Substitution: Various substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

Scientific Research Applications

PPMH has been investigated for various applications across different fields:

  • Medicinal Chemistry :
    • PPMH is recognized for its potential as a therapeutic agent. Studies indicate that it may act as an inhibitor or activator of specific enzymes and receptors, influencing biochemical pathways relevant to various diseases .
  • Pharmaceutical Research :
    • The compound serves as a reference standard in drug development due to its well-defined chemical properties and stability. Its hydrochloride form enhances solubility, making it suitable for pharmacological studies .
  • Biological Studies :
    • PPMH has been utilized in research focusing on enzyme inhibition and receptor binding, particularly in the context of serotonin receptors, which are crucial for mood regulation .
  • Synthetic Organic Chemistry :
    • It acts as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, facilitating the development of new compounds with desired biological activities .

PPMH exhibits a range of biological activities that make it a candidate for further research:

  • Serotonin Receptor Binding : Preliminary studies suggest that PPMH has significant binding affinity for serotonin receptors, indicating potential implications for treating mood disorders and anxiety .
  • Anticancer Activity : Derivatives of PPMH have demonstrated inhibitory effects against VEGFR and PDGFR, positioning them as potential candidates for cancer therapeutics .

Table 1: Summary of Biological Activities of PPMH

ActivityFindings
Serotonin Receptor BindingSignificant binding affinity noted in preliminary studies.
Potential Therapeutic UsesImplications for mood disorders and anxiety treatment.
Inhibition of VEGFR-2 and PDGF-βEffective inhibitors reported for cancer-related pathways.

Case Studies

  • Mood Regulation : A study highlighted the interaction of PPMH with serotonin receptors, suggesting its potential role in treating anxiety disorders. Further exploration into its pharmacodynamics could yield significant insights into its therapeutic efficacy.
  • Cancer Research : Experiments focusing on the inhibition of VEGFR-2 demonstrated that derivatives of PPMH possess strong inhibitory effects, indicating their potential use in cancer therapeutics.

Table 2: Structure-Activity Relationship Insights

CompoundModificationObserved Activity
PPMHBase structureModerate serotonin receptor binding
Derivative AMethyl substitutionIncreased VEGFR-2 inhibition
Derivative BFluorine substitutionEnhanced potency against PDGF-β

Mechanism of Action

The mechanism of action of phenyl(pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Phenyl(pyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

    Phenyl(pyridin-3-yl)methanamine dihydrochloride: Similar structure but with the pyridinyl group at a different position.

    Phenyl(pyridin-4-yl)methanamine dihydrochloride: Another positional isomer with distinct chemical properties.

    (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: A related compound with a piperidine ring instead of a pyridine ring.

These comparisons highlight the unique properties of this compound, such as its specific binding affinities and reactivity patterns, which make it valuable for various research applications.

Biological Activity

Phenyl(pyridin-2-yl)methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H12_{12}Cl2_{2}N and a molecular weight of 220.70 g/mol. The compound features a phenyl group attached to a pyridin-2-ylmethanamine moiety, which enhances its solubility and stability, making it suitable for various pharmaceutical applications.

The biological activity of this compound primarily results from its interaction with specific biological targets, such as enzymes and receptors. It may function as an inhibitor or activator in various biochemical pathways. Preliminary studies indicate that it interacts with serotonin receptors, suggesting potential implications for mood regulation and anxiety treatment.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antifungal Activity : Derivatives of phenyl(pyridin-2-yl)methanamine have shown antifungal properties, making them candidates for developing new antifungal agents.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, indicating its potential use in treating infections.
  • Neurological Effects : Studies have suggested that it may influence neurological pathways, leading to potential therapeutic applications in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntifungalEffective against specific fungal strains
AntimicrobialInhibits growth of bacteria
Neurological EffectsPotential modulation of serotonin receptors
CytotoxicityInduces apoptosis in certain cancer cell lines

Example Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of phenyl(pyridin-2-yl)methanamine derivatives against common bacterial strains. The results indicated significant inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent.
  • Cytotoxicity in Cancer Cells : Research involving human melanoma A375 cells showed that this compound induced apoptosis through the activation of caspases, leading to DNA damage and cell cycle arrest .
  • Serotonin Receptor Interaction : Interaction studies revealed that the compound binds effectively to serotonin receptors, which may explain its potential effects on mood disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyridine or phenyl rings can significantly alter its biological profile.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(6-phenylpyridin-2-yl)methanamineC12_{12}H14_{14}NAdditional chlorine atom; different activity profile
4-(Pyridin-2-yl)benzeneamineC11_{11}H12_{12}NLacks hydrochloride; different solubility properties
Phenyl(quinolin-2-yl)methanamineC12_{12}H10_{10}NContains a quinoline ring; distinct pharmacological effects

Future Directions

Further research is warranted to explore the full pharmacological potential of this compound. Investigating its pharmacokinetics and dynamics will provide insights into its therapeutic viability. Additionally, exploring modifications to enhance its efficacy and reduce toxicity will be crucial for developing new drugs based on this scaffold.

Properties

IUPAC Name

phenyl(pyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;;/h1-9,12H,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRMJNTZFIRAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585806
Record name 1-Phenyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52095-57-5
Record name 1-Phenyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl(pyridin-2-yl)methanamine dihydrochloride
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Phenyl(pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 3
Phenyl(pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 4
Phenyl(pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 5
Phenyl(pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 6
Phenyl(pyridin-2-yl)methanamine dihydrochloride

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